molecular formula C26H24FN5O3 B2749826 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one CAS No. 1112438-03-5

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one

Cat. No.: B2749826
CAS No.: 1112438-03-5
M. Wt: 473.508
InChI Key: RSCKWXIGCCUQBK-UHFFFAOYSA-N
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Description

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a pyrrole ring, and an oxoacetamide group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Scientific Research Applications

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.

    Substitution Reaction: The chloro-substituted phenyl ring is introduced through a nucleophilic aromatic substitution reaction, where a chloro group is substituted onto a phenyl ring.

    Amide Formation: The final step involves the formation of the oxoacetamide group through an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism by which 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.

    Other pyrrole derivatives: Compounds with a pyrrole ring and various substituents.

    Other oxoacetamide derivatives: Compounds with an oxoacetamide group and different aromatic or heterocyclic rings.

The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O3/c1-18-6-8-19(9-7-18)25-28-26(35-29-25)20-10-11-23(33)32(16-20)17-24(34)31-14-12-30(13-15-31)22-5-3-2-4-21(22)27/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCKWXIGCCUQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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